Cas no 84591-80-0 (Phosphine, bis(4-bromophenyl)phenyl-)

Phosphine, bis(4-bromophenyl)phenyl-, is an organophosphorus compound featuring a central phosphorus atom bonded to two 4-bromophenyl groups and one phenyl group. This brominated phosphine derivative is valued for its utility as a ligand in transition metal catalysis, particularly in cross-coupling reactions, where its electron-withdrawing bromo substituents enhance reactivity and selectivity. The compound’s robust structure and stability under reaction conditions make it suitable for applications in fine chemical synthesis and materials science. Its well-defined steric and electronic properties contribute to controlled catalytic processes, offering advantages in precision and yield optimization for complex organic transformations.
Phosphine, bis(4-bromophenyl)phenyl- structure
84591-80-0 structure
Product Name:Phosphine, bis(4-bromophenyl)phenyl-
CAS No:84591-80-0
MF:C18H13Br2P
MW:420.077584028244
MDL:MFCD34574767
CID:666847
PubChem ID:10364804
Update Time:2025-05-21

Phosphine, bis(4-bromophenyl)phenyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphine, bis(4-bromophenyl)phenyl-
    • bis(4-bromophenyl)-phenylphosphane
    • Bis(4-bromophenyl)(phenyl)phosphane
    • SCHEMBL2462689
    • bis(4-bromophenyl)phenylphosphine
    • XQTRLZHQNYWEQN-UHFFFAOYSA-N
    • F72530
    • bis(4-bromo phenyl)(phenyl) phosphine
    • 84591-80-0
    • DTXSID20438760
    • CS-0203226
    • MDL: MFCD34574767
    • Inchi: 1S/C18H13Br2P/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
    • InChI Key: XQTRLZHQNYWEQN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)P(C1C=CC=CC=1)C1C=CC(=CC=1)Br

Computed Properties

  • Exact Mass: 419.91011g/mol
  • Monoisotopic Mass: 417.91216g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 0Ų

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Phosphine, bis(4-bromophenyl)phenyl- Related Literature

Additional information on Phosphine, bis(4-bromophenyl)phenyl-

Phosphine, bis(4-bromophenyl)phenyl-

Phosphine, bis(4-bromophenyl)phenyl-, also known by its CAS number 84591-80-0, is a highly specialized organophosphorus compound that has garnered significant attention in the fields of organic chemistry, materials science, and catalysis. This compound is characterized by its unique structure, which consists of a central phosphorus atom bonded to three aromatic substituents: two 4-bromophenyl groups and one phenyl group. The presence of bromine atoms on the aromatic rings introduces interesting electronic and steric properties, making this compound a valuable tool in various chemical applications.

The synthesis of Phosphine, bis(4-bromophenyl)phenyl- typically involves the reaction of phosphorus precursors with substituted aryl halides under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its accessibility for research and industrial use. Its structure has been extensively studied using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR), providing detailed insights into its molecular geometry and bonding characteristics.

One of the most notable applications of Phosphine, bis(4-bromophenyl)phenyl- is in organocatalysis. Its ability to act as a Lewis base makes it an effective ligand in transition-metal-catalyzed reactions, such as cross-coupling reactions and enantioselective syntheses. Recent studies have highlighted its role in facilitating Suzuki-Miyaura couplings, where it enhances the reactivity and selectivity of palladium catalysts. This has significant implications for the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

In addition to its catalytic applications, Phosphine, bis(4-bromophenyl)phenyl- has found utility in materials science. Its unique electronic properties make it a promising candidate for use in semiconductors and optoelectronic devices. Researchers have explored its potential as a dopant in organic light-emitting diodes (OLEDs), where it can modulate the electronic behavior of conjugated polymers to improve device performance. Furthermore, its brominated substituents enable it to participate in nucleophilic aromatic substitution reactions, opening new avenues for the synthesis of functional materials.

The stability and reactivity of Phosphine, bis(4-bromophenyl)phenyl- have been extensively investigated under various conditions. Studies have shown that it exhibits moderate thermal stability but is highly reactive towards electrophilic species. This reactivity is exploited in various chemical transformations, including the formation of phosphonium salts and the activation of unreactive bonds. Recent research has also focused on its ability to act as a stabilizing agent for metal nanoparticles, which has implications for catalysis and nanotechnology.

In terms of environmental impact, Phosphine, bis(4-bromophenyl)phenyl- has been evaluated for its biodegradability and toxicity. While it demonstrates moderate persistence in aqueous environments, its toxicity profile suggests limited acute hazards to aquatic organisms. These findings are crucial for its safe handling and disposal in industrial settings.

The continued exploration of Phosphine, bis(4-bromophenyl)phenyl-'s properties is expected to yield further breakthroughs in its applications. Ongoing research aims to optimize its use in asymmetric catalysis, expand its role in materials science, and develop novel synthetic methodologies involving this versatile compound.

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